Cas no 1306607-18-0 (2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride)

2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its structure features a benzodiazole core substituted with a chlorophenyl group and a reactive sulfonyl chloride moiety, enabling versatile functionalization. The compound is particularly valuable for coupling reactions, where the sulfonyl chloride group serves as an electrophile for nucleophilic substitution, facilitating the introduction of sulfonamide linkages. Its stability and well-defined reactivity profile make it suitable for precise modifications in drug discovery and material science applications. The chlorophenyl substituent further enhances its utility in constructing complex aromatic systems. Proper handling is required due to its moisture-sensitive nature.
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride structure
1306607-18-0 structure
Product Name:2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
CAS No:1306607-18-0
MF:C13H8Cl2N2O2S
MW:327.185819625854
CID:5207557
Update Time:2025-08-02

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
    • 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonylchloride
    • 1H-Benzimidazole-6-sulfonyl chloride, 2-(4-chlorophenyl)-
    • Inchi: 1S/C13H8Cl2N2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17)
    • InChI Key: UVMRCAJBVMTEFH-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1)NC(C1C=CC(=CC=1)Cl)=N2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 446
  • XLogP3: 3.9
  • Topological Polar Surface Area: 71.2

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride Pricemore >>

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Additional information on 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

Comprehensive Overview of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride (CAS No. 1306607-18-0)

The compound 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride (CAS No. 1306607-18-0) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. Its unique molecular structure, featuring a benzodiazole core and a chlorophenyl substituent, makes it a valuable intermediate for constructing complex molecules. Researchers and industries are increasingly interested in this compound due to its versatility in cross-coupling reactions and heterocyclic chemistry.

In recent years, the demand for high-purity intermediates like 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride has surged, driven by advancements in drug discovery and material science. This compound is particularly relevant in the development of bioactive molecules and fluorescent probes, addressing key challenges in medicinal chemistry. Its sulfonyl chloride group enables efficient functionalization, making it a preferred choice for peptide modification and polymer synthesis.

One of the most searched questions in organic chemistry forums is: "How to handle sulfonyl chlorides safely in lab settings?" While this compound is not classified as hazardous under standard conditions, proper storage and handling are essential to maintain its reactivity. Users often inquire about solubility data (e.g., in dichloromethane or THF) and stability under nitrogen atmosphere, reflecting practical concerns in synthetic workflows.

The benzodiazole scaffold in 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride aligns with trends in small-molecule therapeutics, especially for targeting protein-protein interactions. Recent publications highlight its utility in designing kinase inhibitors and antimicrobial agents, resonating with the growing focus on antibiotic resistance and precision medicine. This compound’s chlorophenyl moiety further enhances lipophilicity, a critical factor in drug bioavailability optimization.

From an SEO perspective, terms like "synthesis of benzodiazole sulfonyl chlorides" and "CAS 1306607-18-0 suppliers" are frequently queried, indicating commercial and academic interest. Analytical techniques such as HPLC purity testing and NMR characterization are also associated with this compound, underscoring the need for reliable quality control protocols. Innovators in green chemistry are exploring catalytic methods to produce such intermediates with reduced waste, addressing environmental sustainability concerns.

In summary, 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride (CAS No. 1306607-18-0) exemplifies the intersection of structural complexity and functional adaptability in modern chemistry. Its role in high-value applications ensures continued relevance, while evolving synthetic methodologies promise to expand its accessibility for cutting-edge research.

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